(2-((Difluoromethyl)sulfonyl)phenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone
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Overview
Description
(2-((Difluoromethyl)sulfonyl)phenyl)(1,5-dioxa-9-azaspiro[55]undecan-9-yl)methanone is a complex organic compound that features a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-((Difluoromethyl)sulfonyl)phenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a diol and an amine under acidic conditions.
Introduction of the Difluoromethylsulfonyl Group: This step involves the reaction of the spirocyclic intermediate with a difluoromethylsulfonyl chloride in the presence of a base such as triethylamine.
Final Coupling Reaction: The final step involves coupling the difluoromethylsulfonylated spirocyclic intermediate with a phenylmethanone derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(2-((Difluoromethyl)sulfonyl)phenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the difluoromethylsulfonyl group using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of reduced spirocyclic compounds.
Substitution: Formation of substituted spirocyclic derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2-((Difluoromethyl)sulfonyl)phenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its distinctive functional groups.
Medicine
In medicinal chemistry, the compound is investigated for its potential as a drug candidate. Its spirocyclic structure is known to impart stability and bioavailability, making it a promising scaffold for drug design.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of (2-((Difluoromethyl)sulfonyl)phenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The difluoromethylsulfonyl group can form strong interactions with active sites, while the spirocyclic core provides structural rigidity. This combination allows the compound to modulate biological pathways effectively.
Comparison with Similar Compounds
Similar Compounds
- (2-((Trifluoromethyl)sulfonyl)phenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone
- (2-((Methylsulfonyl)phenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone
Uniqueness
Compared to similar compounds, (2-((Difluoromethyl)sulfonyl)phenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone is unique due to the presence of the difluoromethylsulfonyl group. This group enhances the compound’s reactivity and ability to form strong interactions with biological targets, making it a valuable tool in both research and industrial applications.
Properties
IUPAC Name |
[2-(difluoromethylsulfonyl)phenyl]-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F2NO5S/c17-15(18)25(21,22)13-5-2-1-4-12(13)14(20)19-8-6-16(7-9-19)23-10-3-11-24-16/h1-2,4-5,15H,3,6-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQLJOSVVRUHBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCN(CC2)C(=O)C3=CC=CC=C3S(=O)(=O)C(F)F)OC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F2NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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